![molecular formula C17H23N3O3 B2683593 Methyl (E)-4-[[2-(azepan-1-yl)pyridin-4-yl]methylamino]-4-oxobut-2-enoate CAS No. 2411335-08-3](/img/structure/B2683593.png)
Methyl (E)-4-[[2-(azepan-1-yl)pyridin-4-yl]methylamino]-4-oxobut-2-enoate
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Overview
Description
Methyl (E)-4-[[2-(azepan-1-yl)pyridin-4-yl]methylamino]-4-oxobut-2-enoate, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC).
Scientific Research Applications
Methyl (E)-4-[[2-(azepan-1-yl)pyridin-4-yl]methylamino]-4-oxobut-2-enoate has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has been shown to be effective in patients with EGFR-mutant NSCLC who have developed resistance to first-generation EGFR TKIs. Methyl (E)-4-[[2-(azepan-1-yl)pyridin-4-yl]methylamino]-4-oxobut-2-enoate has also demonstrated activity against T790M, a common resistance mutation found in NSCLC patients.
Mechanism of Action
Methyl (E)-4-[[2-(azepan-1-yl)pyridin-4-yl]methylamino]-4-oxobut-2-enoate selectively inhibits mutant forms of EGFR, including the T790M mutation, while sparing wild-type EGFR. This selective inhibition leads to the suppression of downstream signaling pathways, resulting in the inhibition of cell proliferation and induction of apoptosis in NSCLC cells.
Biochemical and Physiological Effects:
Methyl (E)-4-[[2-(azepan-1-yl)pyridin-4-yl]methylamino]-4-oxobut-2-enoate has been shown to have a favorable safety profile in clinical trials, with most adverse events being mild to moderate in severity. The most common adverse events include diarrhea, rash, and nausea. Methyl (E)-4-[[2-(azepan-1-yl)pyridin-4-yl]methylamino]-4-oxobut-2-enoate has also been shown to have a longer half-life than first-generation EGFR TKIs, allowing for once-daily dosing.
Advantages and Limitations for Lab Experiments
Methyl (E)-4-[[2-(azepan-1-yl)pyridin-4-yl]methylamino]-4-oxobut-2-enoate has several advantages for lab experiments, including its high potency and selectivity for mutant EGFR, as well as its favorable safety profile. However, its high cost and limited availability may limit its use in some lab settings.
Future Directions
For Methyl (E)-4-[[2-(azepan-1-yl)pyridin-4-yl]methylamino]-4-oxobut-2-enoate include exploring its potential in combination with other targeted therapies, as well as investigating its activity in other types of cancer. Additionally, the development of resistance to Methyl (E)-4-[[2-(azepan-1-yl)pyridin-4-yl]methylamino]-4-oxobut-2-enoate remains a challenge, and further research is needed to overcome this issue.
Synthesis Methods
The synthesis of Methyl (E)-4-[[2-(azepan-1-yl)pyridin-4-yl]methylamino]-4-oxobut-2-enoate involves the reaction of (E)-4-[[2-(azepan-1-yl)pyridin-4-yl]methylamino]-4-oxobut-2-enoic acid with methyl iodide in the presence of a base. The resulting product is then purified and crystallized to obtain Methyl (E)-4-[[2-(azepan-1-yl)pyridin-4-yl]methylamino]-4-oxobut-2-enoate.
properties
IUPAC Name |
methyl (E)-4-[[2-(azepan-1-yl)pyridin-4-yl]methylamino]-4-oxobut-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-23-17(22)7-6-16(21)19-13-14-8-9-18-15(12-14)20-10-4-2-3-5-11-20/h6-9,12H,2-5,10-11,13H2,1H3,(H,19,21)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLGICPHPTYUJX-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC(=O)NCC1=CC(=NC=C1)N2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C(=O)NCC1=CC(=NC=C1)N2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (E)-4-[[2-(azepan-1-yl)pyridin-4-yl]methylamino]-4-oxobut-2-enoate |
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